molecular formula C12H8OS B166618 Phenoxathiin CAS No. 262-20-4

Phenoxathiin

Cat. No. B166618
CAS RN: 262-20-4
M. Wt: 200.26 g/mol
InChI Key: GJSGGHOYGKMUPT-UHFFFAOYSA-N
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Patent
US08057985B2

Procedure details

100 g (0.5 mole) of phenoxathiin was dissolved in 1,600 g of acetic acid, after which 48.5 g (0.5 mole) of 35% hydrogen peroxide was added dropwise to the solution. The solution was further stirred for seven days at room temperature. Then, 3,000 g of water was added to the reaction solution to settle out white crystals. The crystals were collected by filtration and dried in vacuum, obtaining the target compound. White crystals, 90 g (yield 83%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
48.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:14]2[S:13][C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[O:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.[OH:15]O.O>C(O)(=O)C>[CH:1]1[C:14]2[S:13](=[O:15])[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[O:6][C:5]=2[CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C1=CC=CC=2OC3=CC=CC=C3SC12
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
48.5 g
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was further stirred for seven days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuum
CUSTOM
Type
CUSTOM
Details
obtaining the target compound

Outcomes

Product
Details
Reaction Time
7 d
Name
Type
Smiles
C1=CC=CC=2OC3=CC=CC=C3S(C12)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.